molecular formula C10H19NO B13304765 ({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine

({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine

Katalognummer: B13304765
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: JFWVVNBCBIEGEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({2-Methoxybicyclo[221]heptan-2-yl}methyl)(methyl)amine is a bicyclic amine compound with a unique structure that includes a methoxy group and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclic core structure, which is often derived from norbornane derivatives.

    Amination: The final step involves the introduction of the methylamine group through an amination reaction. This can be achieved using methylamine gas or a methylamine salt in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methylamine groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents or as a model compound in drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Wirkmechanismus

The mechanism of action of ({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. The methoxy and methylamine groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ({bicyclo[2.2.1]heptan-2-yl}methyl)(methoxy)amine
  • (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid

Uniqueness

({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine is unique due to its specific combination of a methoxy group and a methylamine group on a bicyclic core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

1-(2-methoxy-2-bicyclo[2.2.1]heptanyl)-N-methylmethanamine

InChI

InChI=1S/C10H19NO/c1-11-7-10(12-2)6-8-3-4-9(10)5-8/h8-9,11H,3-7H2,1-2H3

InChI-Schlüssel

JFWVVNBCBIEGEE-UHFFFAOYSA-N

Kanonische SMILES

CNCC1(CC2CCC1C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.